molecular formula C18H18N4O3 B7749277 N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-methoxyphenoxy)propanamide

N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-methoxyphenoxy)propanamide

Cat. No.: B7749277
M. Wt: 338.4 g/mol
InChI Key: XEXSPQSJMATFOO-UHFFFAOYSA-N
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Description

N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-methoxyphenoxy)propanamide is a complex organic compound characterized by its unique structure, which includes an isoindoline nucleus and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-methoxyphenoxy)propanamide typically involves a multi-step process. One common approach is the condensation reaction of an aromatic primary amine with a maleic anhydride derivative, leading to the formation of the isoindoline scaffold . The reaction conditions often include the use of a solvent such as acetonitrile and a photocatalyst to enhance the yield .

Industrial Production Methods

Industrial production methods for this compound are still under development, with a focus on optimizing the reaction conditions to achieve higher yields and purity. Sustainable and environmentally friendly synthetic approaches are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-methoxyphenoxy)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

The reactions of this compound are generally carried out under controlled conditions, with specific reagents chosen based on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound with altered functional groups .

Mechanism of Action

The mechanism of action of N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-methoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-methoxyphenoxy)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(4-methoxyphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O3/c1-11(25-13-9-7-12(24-2)8-10-13)18(23)22-21-17-15-6-4-3-5-14(15)16(19)20-17/h3-11H,1-2H3,(H,22,23)(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEXSPQSJMATFOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN=C1C2=CC=CC=C2C(=N1)N)OC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C(=O)N/N=C/1\C2=CC=CC=C2C(=N1)N)OC3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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